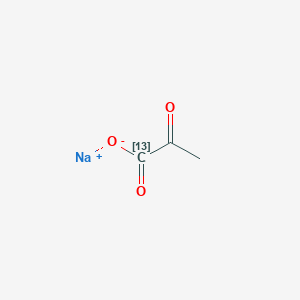

Sodium pyruvate-1-13C

Descripción general

Descripción

Sodium pyruvate-1-13C is an isotope of the naturally occurring compound sodium pyruvate, which is a metabolite of glycolysis. It is used in various scientific research applications, such as metabolic studies, and has been used in clinical trials for the treatment of certain medical conditions.

Aplicaciones Científicas De Investigación

Hyperpolarization in Metabolic Studies

- Hyperpolarized [1-13C]Pyruvate for In Vivo Metabolic Studies : Sodium [1-13C]pyruvate, hyperpolarized via dissolution-Dynamic Nuclear Polarization (d-DNP), has been significantly utilized in in vivo metabolic studies due to its diagnostic relevance. Despite the high cost and slow hyperpolarization process, its use in research laboratories has expanded (Cavallari et al., 2018).

Diagnostic Imaging and Cancer Research

- Metabolic Imaging in Prostate Cancer : Hyperpolarized [1-13C]Pyruvate has been used for metabolic imaging in prostate cancer patients, enabling noninvasive visualization and differentiation of prostate tumors from healthy cells. This advancement aids in both diagnosis and therapy monitoring (Nelson et al., 2013).

Biochemical and Molecular Applications

- Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition : Sodium pyruvate has been employed as a reducing agent in biocompatible aqueous photoinduced azide-alkyne cycloaddition (CuAAC) reactions. This innovative use provides an alternative for biomolecular conjugations, highlighting its versatility in biochemical applications (Jeong et al., 2021).

Glycolysis Research

- Assessing Glycolysis with Hyperpolarized [1-13C]Pyruvate : Hyperpolarized 13C magnetic resonance spectroscopy (MRS), leveraging sodium [1-13C]-glycerate as a probe, has enabled in vivo studies of glycolysis. This method is crucial for understanding energy metabolism and exploring redox states in biochemical research (Park et al., 2017).

Magnetic Resonance Spectroscopic Imaging (MRSI)

- Enhanced MRSI Techniques : Hyperpolarized [1-13C]pyruvate has been integral in developing efficient magnetic resonance spectroscopic imaging techniques, enabling minimally invasive detection of cellular metabolism. This advancement is particularly significant in cancer research and diagnostics (Wiesinger et al., 2012).

Environmental and Industrial Applications

- Recovery of Ethanol and Sodium Pyruvate : A study presented a pervaporation-crystallization process for the simultaneous recovery of ethanol and sodium pyruvate from waste centrifugal mother liquid. This process is important for improving the economy of sodium pyruvate production processes (Zeng et al., 2021).

Hyperpolarized MRI in Heart and Brain Studies

- Cardiac Metabolic MRI : The use of hyperpolarized 13C metabolic MRI, utilizing [1-13C]pyruvate, has been demonstrated in human heart studies. This noninvasive method is crucial for imaging metabolic markers in cardiac research, aiding in understanding heart diseases and therapeutic approaches (Cunningham et al., 2016).

- Brain Tumor Metabolic Imaging : Hyperpolarized MRI using [1-13C]pyruvate offers insights into brain energy metabolism and can characterize brain tumors. It provides a quantitative biomarker for assessing tumor grade and treatment response, especially in brain cancer patients (Miloushev et al., 2018).

Propiedades

IUPAC Name |

sodium;2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635577 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pyruvate-1-13C | |

CAS RN |

87976-71-4 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

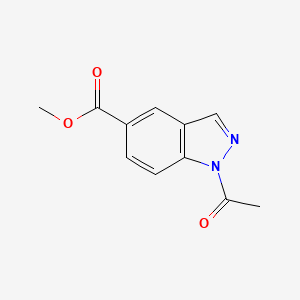

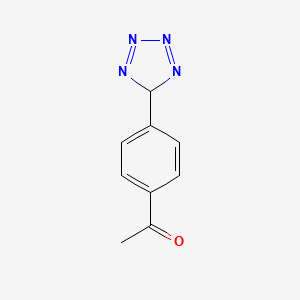

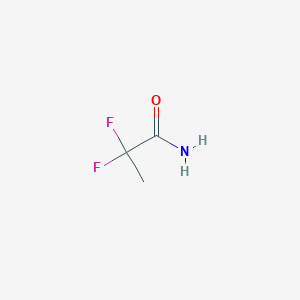

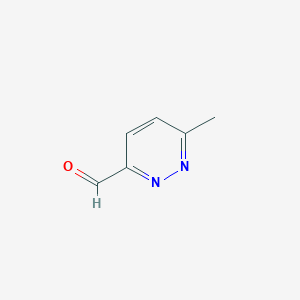

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)

![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)

![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)